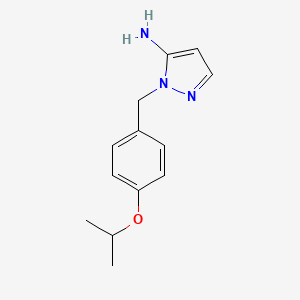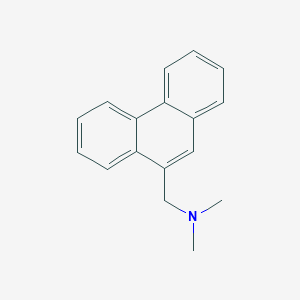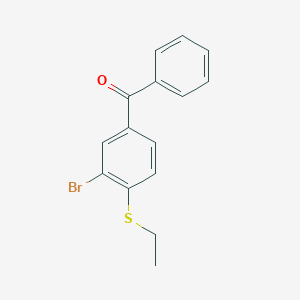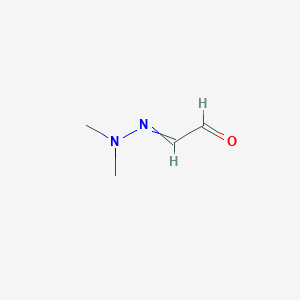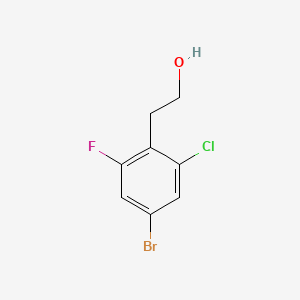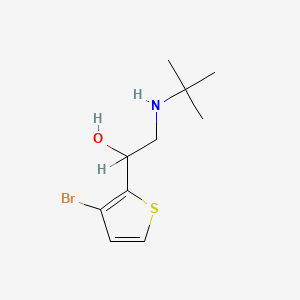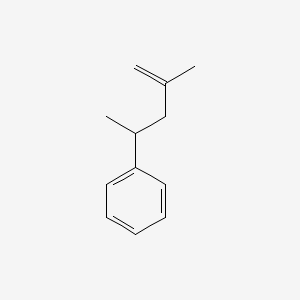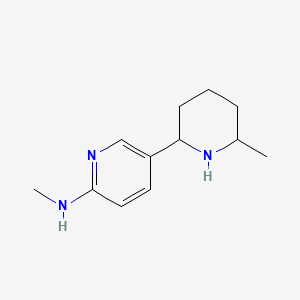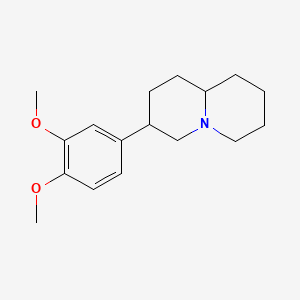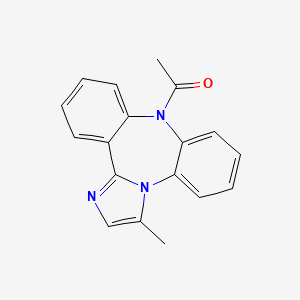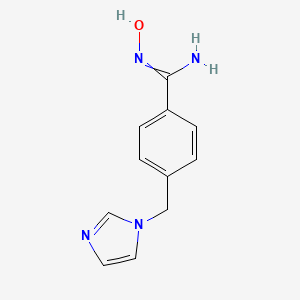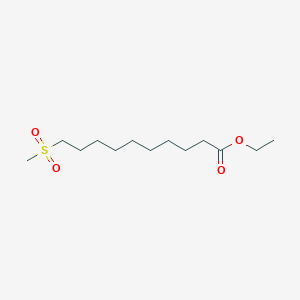
Ethyl 10-(methanesulfonyl)decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 10(METHYLSULFONYL)DECANOATE is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is specifically an ester of decanoic acid with a methylsulfonyl group attached to the tenth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ETHYL 10(METHYLSULFONYL)DECANOATE typically involves the esterification of decanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure the continuous boiling and condensing of the reaction mixture . The reaction conditions often include a molar ratio of 1:7 (decanoic acid to ethanol), 9 wt% catalyst loading, and a temperature of 348 K .
Industrial Production Methods
In industrial settings, the production of ETHYL 10(METHYLSULFONYL)DECANOATE may involve large-scale esterification processes using solid catalysts like Amberlyst 15. The catalyst can be reused multiple times after washing with methanol, making the process cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 10(METHYLSULFONYL)DECANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
ETHYL 10(METHYLSULFONYL)DECANOATE has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ETHYL 10(METHYLSULFONYL)DECANOATE involves its interaction with molecular targets through its ester and methylsulfonyl groups. The ester group can undergo hydrolysis to release decanoic acid and ethanol, while the methylsulfonyl group can participate in various chemical reactions, modulating the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other esters of decanoic acid, such as ethyl decanoate and methyl decanoate, as well as sulfones like methylsulfonylmethane (MSM).
Uniqueness
ETHYL 10(METHYLSULFONYL)DECANOATE is unique due to the presence of both an ester and a methylsulfonyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from simpler esters and sulfones .
Eigenschaften
CAS-Nummer |
54863-63-7 |
|---|---|
Molekularformel |
C13H26O4S |
Molekulargewicht |
278.41 g/mol |
IUPAC-Name |
ethyl 10-methylsulfonyldecanoate |
InChI |
InChI=1S/C13H26O4S/c1-3-17-13(14)11-9-7-5-4-6-8-10-12-18(2,15)16/h3-12H2,1-2H3 |
InChI-Schlüssel |
AGTQKSSXNYLQIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


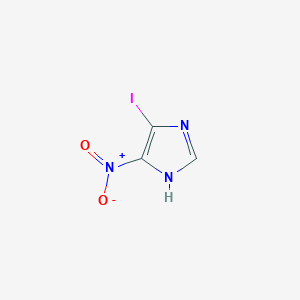
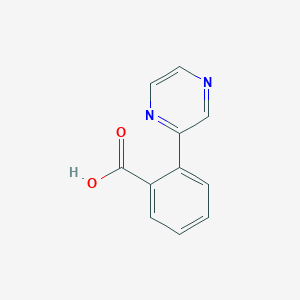
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
